molecular formula C12H10OS B15255388 2-(Naphthalen-2-ylsulfanyl)acetaldehyde

2-(Naphthalen-2-ylsulfanyl)acetaldehyde

Cat. No.: B15255388
M. Wt: 202.27 g/mol
InChI Key: SQBGQJZMZDVLPL-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-ylsulfanyl)acetaldehyde is an organic compound with the molecular formula C12H10OS. It is a derivative of naphthalene, where a sulfanyl group is attached to the second carbon of the naphthalene ring, and an acetaldehyde group is attached to the sulfur atom. This compound is primarily used in research and has various applications in organic synthesis and chemical analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-ylsulfanyl)acetaldehyde typically involves the reaction of naphthalene-2-thiol with an appropriate aldehyde under controlled conditions. One common method is the reaction of naphthalene-2-thiol with chloroacetaldehyde in the presence of a base, such as sodium hydroxide, to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-ylsulfanyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Naphthalen-2-ylsulfanyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-ylsulfanyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The sulfanyl group can also participate in redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the sulfanyl and aldehyde functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in organic synthesis and research .

Properties

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

IUPAC Name

2-naphthalen-2-ylsulfanylacetaldehyde

InChI

InChI=1S/C12H10OS/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-7,9H,8H2

InChI Key

SQBGQJZMZDVLPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SCC=O

Origin of Product

United States

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